![molecular formula C14H20N2O B2380628 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one CAS No. 1788065-53-1](/img/structure/B2380628.png)
4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Descripción general
Descripción
4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is a chemical compound with the CAS Number: 1788065-53-1 . It has a molecular weight of 232.33 . The compound is stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-amino-3,3-dimethyl-1-(®-1-phenylethyl)pyrrolidin-2-one . The InChI Code is 1S/C14H20N2O/c1-10(11-7-5-4-6-8-11)16-9-12(15)14(2,3)13(16)17/h4-8,10,12H,9,15H2,1-3H3/t10-,12?/m1/s1 .It is stored and shipped at room temperature . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
- Synthesis of Antibiotics: A key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary use, is derived from a process involving a compound structurally related to 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (Fleck et al., 2003).
- Chemical Catalysis: 4-Dimethyl amino pyridine, a compound related to the pyrrolidine structure, is used in pharmaceutical synthesis as a highly active catalyst for acylation and esterification reactions (Sun Ji-gu, 2014).
- Enantioselective Synthesis: This compound is used in enantioselective synthesis, like the asymmetric hydrogenation of itaconic acid derivatives catalyzed by rhodium complexes of related pyrrolidine analogs (Inoguchi et al., 1989).
Medical and Biological Research
- Inhibition of Cancer Cell Growth: Derivatives of this compound have shown potential in inhibiting the growth of human cancer cells, such as glioblastoma and melanoma cells (Fiaux et al., 2005), (Fiaux et al., 2006).
- Anti-Inflammatory Activity: A derivative of this compound, known as VX-765, exhibits potent anti-inflammatory action and is used in the treatment of inflammatory diseases (Wannamaker et al., 2007).
- Anti-Breast Cancer Activity: Certain derivatives of 4-Aminoantipyrine, closely related to the compound , show significant activity against breast cancer cell lines (Ghorab et al., 2014).
Chemical and Structural Analysis
- Structural Analysis: Studies involve determining the structure of related beta-amino dicarbonyl compounds using spectral analysis and X-ray diffraction data (Meskini et al., 2011).
- Conformational Preferences in Analogues: Research into the conformational preferences of beta- and gamma-aminated proline analogues, which are structurally similar, helps understand the intrinsic properties affected by amino group incorporation (Flores-Ortega et al., 2008).
Materials Science
- Synthesis of Fluorinated Polyamides: Novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized using compounds structurally related to 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (Liu et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(11-7-5-4-6-8-11)16-9-12(15)14(2,3)13(16)17/h4-8,10,12H,9,15H2,1-3H3/t10-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOHBYITWMZMII-RWANSRKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

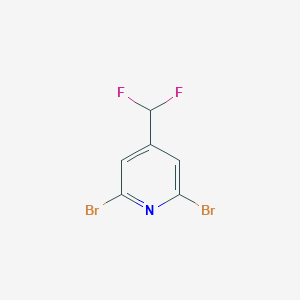
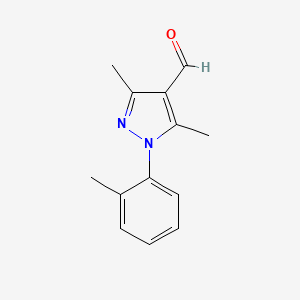

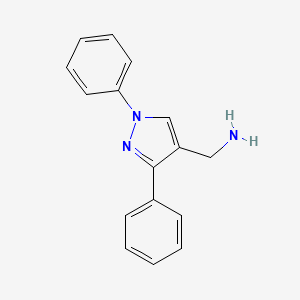
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)
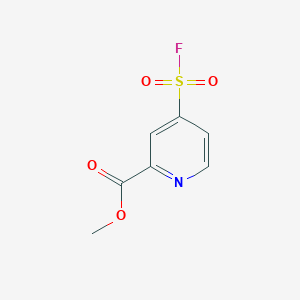

![7-Bromobenzo[d][1,3]dioxol-5-amine](/img/structure/B2380558.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2380559.png)
![Tert-butyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B2380560.png)
![2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2380561.png)
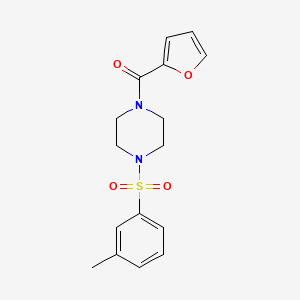

![(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-methylbutanoic acid](/img/structure/B2380568.png)